

A Technical Guide to the Physicochemical Properties of N,N-dipropyl-dodecanamide

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Compound of Interest		
Compound Name:	Dodecanamide, N,N-dipropyl-	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N,N-dipropyl-dodecanamide, a tertiary amide with a long alkyl chain. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound's characteristics. The guide includes a summary of its physical and chemical data, detailed experimental protocols for property determination, and visual workflows for key procedures.

Introduction to N,N-dipropyl-dodecanamide

N,N-dipropyl-dodecanamide is a long-chain, N,N-disubstituted tertiary amide. Its structure consists of a dodecanoyl group (a C12 acyl chain) bonded to the nitrogen atom of a dipropylamine moiety. As a tertiary amide, it lacks a hydrogen atom on the nitrogen, which significantly influences its intermolecular bonding capabilities. Unlike primary and secondary amides, N,N-dipropyl-dodecanamide cannot act as a hydrogen bond donor, leading to distinct physical properties such as lower boiling and melting points compared to its primary and secondary counterparts of similar molecular weight.[1][2][3][4][5] Its long lipophilic alkyl chain and polar amide group give it amphiphilic characteristics, suggesting potential applications in formulations, as a surfactant, or as a specialty solvent.



Physicochemical Properties

The quantitative physicochemical data for N,N-dipropyl-dodecanamide are summarized in the table below. This information is critical for understanding the compound's behavior in various experimental and formulation settings.

Property	Value	
IUPAC Name	N,N-dipropyldodecanamide	
Molecular Formula	C18H37NO	
Molecular Weight	283.50 g/mol	
CAS Number	62569-33-9	
Appearance	Expected to be a liquid or low-melting solid at room temperature.	
Boiling Point	Data not readily available. As a tertiary amide, it is expected to be lower than primary/secondary amides of similar mass.[4][5]	
Melting Point	Data not readily available.	
Density	Data not readily available.	
Solubility	Expected to be soluble in nonpolar organic solvents and have low solubility in water.	
LogP (Predicted)	~6.5 (Predicted, indicative of high lipophilicity)	

Note: Experimental data for some properties of N,N-dipropyl-dodecanamide are not widely published. Predictions are based on the general properties of tertiary amides and long-chain aliphatic compounds.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols applicable to a compound like N,N-dipropyl-dodecanamide.



Synthesis of N,N-dipropyl-dodecanamide

The synthesis of N,N-disubstituted amides is commonly achieved by reacting a carboxylic acid with a secondary amine.[6][7][8] A standard laboratory procedure involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with the amine.

Materials:

- Dodecanoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride
- Dipropylamine
- Anhydrous dichloromethane (DCM) or other inert solvent
- Triethylamine (Et₃N) or other non-nucleophilic base
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

- Acyl Chloride Formation: Dissolve dodecanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
- Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the solution.
- Allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.
- Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude dodecanoyl chloride.

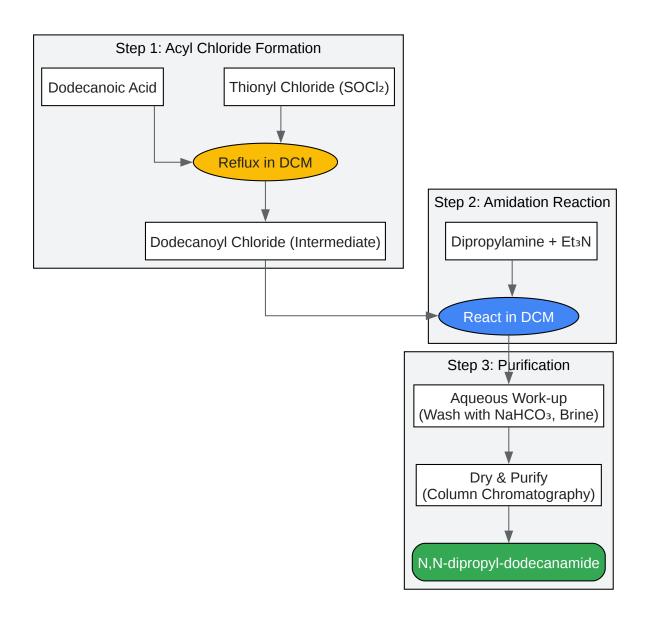
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- Amidation: Dissolve the crude dodecanoyl chloride in fresh anhydrous DCM.
- In a separate flask, dissolve dipropylamine (1.0-1.2 equivalents) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.
- Cool the amine solution in an ice bath and slowly add the dodecanoyl chloride solution via an addition funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).
- Work-up and Purification: Quench the reaction by adding water or saturated NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N,N-dipropyl-dodecanamide.
- Purify the crude product using flash column chromatography or distillation under reduced pressure.





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Caption: Workflow for the synthesis of N,N-dipropyl-dodecanamide.

Density Determination using a Pycnometer

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The density of a liquid can be accurately determined gravimetrically using a pycnometer, which is a glass flask with a precise, known volume.[9][10]

Materials:

- Pycnometer (e.g., 10 mL or 25 mL)
- Analytical balance (readable to at least 0.1 mg)
- N,N-dipropyl-dodecanamide sample
- Thermometer
- Constant temperature bath (optional, for high precision)

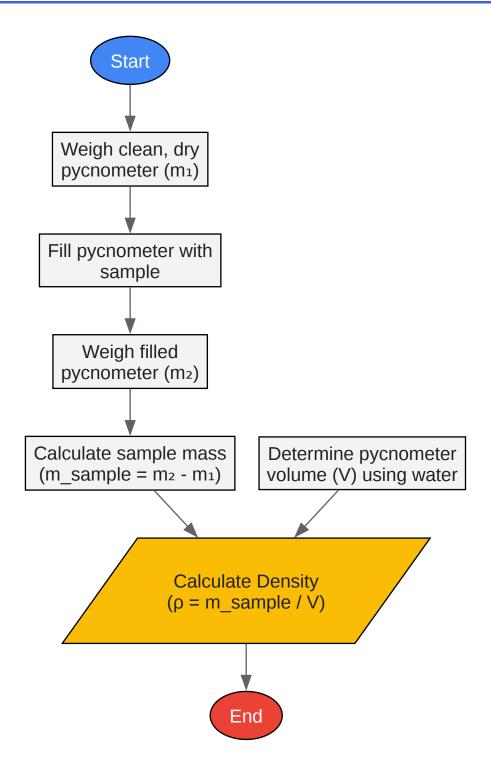
Procedure:

- Clean and Dry: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry it completely.
- Mass of Empty Pycnometer (m₁): Weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.
- Fill with Sample: Carefully fill the pycnometer with the N,N-dipropyl-dodecanamide sample until it is completely full. Insert the stopper, allowing excess liquid to exit through the capillary, ensuring no air bubbles are trapped.
- Equilibrate Temperature: Place the filled pycnometer in a constant temperature bath set to a specific temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached. Wipe away any excess liquid that has expanded out of the capillary.
- Mass of Filled Pycnometer (m₂): Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂.
- Determine Volume (V): Repeat steps 1-5 using a reference liquid of known density at the same temperature (e.g., deionized water). Let the mass of the pycnometer filled with the reference liquid be m₃. The volume of the pycnometer (V) is calculated as:



- \circ V = (m₃ m₁) / p_ref
- $\circ~$ where ρ_ref is the density of the reference liquid.
- Calculate Density: The density of the N,N-dipropyl-dodecanamide sample (ρ_sample) is calculated using the following formula:
 - \circ ρ _sample = $(m_2 m_1) / V$





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